molecular formula C7H14FN B1470355 2-Cyclopentyl-2-fluoroethan-1-amine CAS No. 1557628-21-3

2-Cyclopentyl-2-fluoroethan-1-amine

Cat. No. B1470355
CAS RN: 1557628-21-3
M. Wt: 131.19 g/mol
InChI Key: JIKKSQDJMBUDJJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Cyclopentyl-2-fluoroethan-1-amine is C7H14FN . Its InChI code is 1S/C7H14FN.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7H,1-5,9H2;1H . The molecular weight is 167.65 g/mol .


Chemical Reactions Analysis

Amines, including 2-Cyclopentyl-2-fluoroethan-1-amine, can participate in a variety of chemical reactions. They can act as nucleophiles and react with carbonyl compounds to form imines . They can also react with acid chlorides to form amides . Furthermore, amines can react with sulfonyl groups to form sulfonamides .


Physical And Chemical Properties Analysis

2-Cyclopentyl-2-fluoroethan-1-amine is a solid substance . The CAS Number is 2098113-23-4 .

Scientific Research Applications

Pharmacology

In pharmacology, 2-Cyclopentyl-2-fluoroethan-1-amine is explored for its potential as a building block in the synthesis of more complex molecules. Its structure could be utilized in the development of novel pharmaceuticals, especially where the introduction of a fluorine atom is desired for its bioactive properties .

Biochemistry

Biochemically, this compound may serve as a precursor or an intermediate in the synthesis of biologically active molecules. Its amine group can be involved in the formation of amide bonds, which are pivotal in peptide synthesis .

Materials Science

In materials science, the compound’s unique structure could be beneficial in creating polymers with specific characteristics. The presence of a fluorine atom might impart properties like resistance to solvents and thermal stability .

Environmental Science

2-Cyclopentyl-2-fluoroethan-1-amine: could have applications in environmental science, particularly in the study of fluorinated compounds’ effects on the environment. It may also be used as a tracer or a standard in environmental analytical methods .

Analytical Chemistry

This compound can be used as a standard or reference material in chromatography and mass spectrometry. Its well-defined structure makes it suitable for method development and calibration in analytical instrumentation .

Organic Synthesis

In organic synthesis, 2-Cyclopentyl-2-fluoroethan-1-amine can be employed as a reagent or intermediate. Its cyclopentyl group might be useful in the synthesis of cyclic compounds, while the fluorine atom could be involved in nucleophilic substitution reactions .

Medicinal Chemistry

The compound’s potential in medicinal chemistry lies in its ability to act as a scaffold for drug development. Its structure could be modified to create new compounds with therapeutic properties .

Agriculture

While direct applications in agriculture are not well-documented, compounds like 2-Cyclopentyl-2-fluoroethan-1-amine could be investigated for their role in the synthesis of agrochemicals or as intermediates in the development of pest-resistant crop treatment solutions .

properties

IUPAC Name

2-cyclopentyl-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN/c8-7(5-9)6-3-1-2-4-6/h6-7H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKKSQDJMBUDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-2-fluoroethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentyl-2-fluoroethan-1-amine
Reactant of Route 2
2-Cyclopentyl-2-fluoroethan-1-amine
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Cyclopentyl-2-fluoroethan-1-amine

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